molecular formula C13H10IN3OS B6018620 2-iodo-N-[(2-pyridinylamino)carbonothioyl]benzamide

2-iodo-N-[(2-pyridinylamino)carbonothioyl]benzamide

Cat. No. B6018620
M. Wt: 383.21 g/mol
InChI Key: AHUHOXMYQNSQNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-iodo-N-[(2-pyridinylamino)carbonothioyl]benzamide, also known as IPTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IPTB is a derivative of benzamide and contains an iodine atom, a pyridine ring, and a thioamide group. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied. In

Scientific Research Applications

2-iodo-N-[(2-pyridinylamino)carbonothioyl]benzamide has been studied extensively for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to inhibit the activity of several enzymes such as carbonic anhydrase, histone deacetylase, and protein tyrosine phosphatase. These enzymes play crucial roles in various physiological processes, and their inhibition has been linked to the treatment of several diseases such as cancer, Alzheimer's disease, and diabetes. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-iodo-N-[(2-pyridinylamino)carbonothioyl]benzamide involves the inhibition of the target enzyme's activity. This inhibition occurs through the formation of a covalent bond between the thioamide group of this compound and the active site of the enzyme. This covalent bond prevents the enzyme from carrying out its normal function, leading to the inhibition of the physiological process it is involved in.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Inhibition of carbonic anhydrase by this compound leads to a decrease in the production of bicarbonate ions, which can result in a decrease in blood pH. This effect has been linked to the treatment of glaucoma, where the decrease in intraocular pressure is desired. This compound has also been shown to inhibit the activity of histone deacetylase, leading to an increase in the acetylation of histones. This effect has been linked to the treatment of cancer, where an increase in histone acetylation can result in the activation of tumor suppressor genes.

Advantages and Limitations for Lab Experiments

2-iodo-N-[(2-pyridinylamino)carbonothioyl]benzamide has several advantages as a research tool. It is a potent inhibitor of several enzymes, making it a valuable tool for studying their physiological roles. This compound is also stable under physiological conditions, making it suitable for in vitro and in vivo studies. However, there are also limitations to the use of this compound in lab experiments. Its potency as an inhibitor can lead to off-target effects, making it necessary to use appropriate controls. This compound can also be toxic at high concentrations, and its solubility can be a challenge in some experimental setups.

Future Directions

There are several future directions for the study of 2-iodo-N-[(2-pyridinylamino)carbonothioyl]benzamide. One potential direction is the development of this compound derivatives with improved potency and selectivity. Another direction is the study of this compound's effects on other enzymes and physiological processes. This compound's anti-inflammatory and antioxidant properties also warrant further investigation for their potential use in the treatment of inflammatory diseases. Overall, the study of this compound has the potential to yield valuable insights into the physiological roles of enzymes and their inhibition in disease treatment.

Synthesis Methods

The synthesis of 2-iodo-N-[(2-pyridinylamino)carbonothioyl]benzamide involves the reaction of 2-iodobenzoic acid with thionyl chloride to form 2-iodobenzoyl chloride. The resulting compound is then reacted with 2-aminopyridine to form this compound. This method has been used in several studies, and the purity of this compound has been confirmed using various analytical techniques such as NMR, IR, and HPLC.

properties

IUPAC Name

2-iodo-N-(pyridin-2-ylcarbamothioyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10IN3OS/c14-10-6-2-1-5-9(10)12(18)17-13(19)16-11-7-3-4-8-15-11/h1-8H,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUHOXMYQNSQNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC=N2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10IN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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